L-Leucyl-L-alanyl-L-seryl-L-valyl-L-seryl-L-threonyl-L-valyl-L-leucine
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Overview
Description
L-Leucyl-L-alanyl-L-seryl-L-valyl-L-seryl-L-threonyl-L-valyl-L-leucine is a synthetic peptide composed of eight amino acids. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. Peptides like this one are often studied for their biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-alanyl-L-seryl-L-valyl-L-seryl-L-threonyl-L-valyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-leucine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-alanine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-serine, L-valine, L-serine, L-threonine, L-valine, and L-leucine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the repetitive steps of SPPS, allowing for the large-scale production of peptides.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-alanyl-L-seryl-L-valyl-L-seryl-L-threonyl-L-valyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the serine and threonine residues, leading to the formation of hydroxylated products.
Reduction: Reduction reactions can modify the peptide’s functional groups, potentially altering its biological activity.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products Formed
Oxidation: Hydroxylated peptides.
Reduction: Reduced peptides with altered functional groups.
Substitution: Peptide analogs with different amino acid sequences.
Scientific Research Applications
L-Leucyl-L-alanyl-L-seryl-L-valyl-L-seryl-L-threonyl-L-valyl-L-leucine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or enzyme inhibition properties.
Medicine: Explored for therapeutic uses, including drug delivery systems and peptide-based drugs.
Industry: Utilized in the development of biomaterials and nanotechnology applications.
Mechanism of Action
The mechanism of action of L-Leucyl-L-alanyl-L-seryl-L-valyl-L-seryl-L-threonyl-L-valyl-L-leucine depends on its specific biological activity. Generally, peptides exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or cell membranes. The pathways involved may include signal transduction, enzyme inhibition, or membrane disruption.
Comparison with Similar Compounds
Similar Compounds
L-Leucyl-L-alanyl-L-seryl-L-valyl-L-seryl-L-threonyl-L-valyl-L-alanine: Similar structure but with an alanine residue at the C-terminus.
L-Leucyl-L-alanyl-L-seryl-L-valyl-L-seryl-L-threonyl-L-valyl-L-glycine: Similar structure but with a glycine residue at the C-terminus.
L-Leucyl-L-alanyl-L-seryl-L-valyl-L-seryl-L-threonyl-L-valyl-L-phenylalanine: Similar structure but with a phenylalanine residue at the C-terminus.
Uniqueness
L-Leucyl-L-alanyl-L-seryl-L-valyl-L-seryl-L-threonyl-L-valyl-L-leucine is unique due to its specific sequence of amino acids, which can confer distinct biological activities and properties. The presence of multiple valine and serine residues may influence its hydrophobicity and potential interactions with biological targets.
Properties
CAS No. |
630416-78-3 |
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Molecular Formula |
C35H64N8O12 |
Molecular Weight |
788.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C35H64N8O12/c1-15(2)11-21(36)29(48)37-19(9)28(47)39-23(13-44)30(49)41-25(17(5)6)33(52)40-24(14-45)31(50)43-27(20(10)46)34(53)42-26(18(7)8)32(51)38-22(35(54)55)12-16(3)4/h15-27,44-46H,11-14,36H2,1-10H3,(H,37,48)(H,38,51)(H,39,47)(H,40,52)(H,41,49)(H,42,53)(H,43,50)(H,54,55)/t19-,20+,21-,22-,23-,24-,25-,26-,27-/m0/s1 |
InChI Key |
XPGUVJLEACBJNH-AXOWTQORSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
Origin of Product |
United States |
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